11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside
Descripción
11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside is a steroidal glycoside characterized by a hexopyranose moiety linked to the C-3 position of a modified veratraman aglycone. The hexopyranoside group is a critical determinant of solubility and enzymatic interactions, as seen in related glycosides .
Propiedades
IUPAC Name |
3',6',10,11b-tetramethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49NO8/c1-15-11-22-26(34-13-15)17(3)33(42-22)10-8-20-21-6-5-18-12-19(40-31-30(39)29(38)27(36)23(14-35)41-31)7-9-32(18,4)25(21)28(37)24(20)16(33)2/h5,15,17,19-23,25-27,29-31,34-36,38-39H,6-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDDDNUKNMMWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
La síntesis del 11-Oxo-17,23-epoxiveratraman-3-il hexopiranósido implica múltiples pasos, que generalmente comienzan con moléculas orgánicas más simples. Las rutas sintéticas a menudo incluyen la formación del grupo epóxido y la unión de la porción de hexopiranósido. Las condiciones de reacción específicas, como la temperatura, la presión y el uso de catalizadores, son cruciales para la síntesis exitosa de este compuesto . Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
El 11-Oxo-17,23-epoxiveratraman-3-il hexopiranósido experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El 11-Oxo-17,23-epoxiveratraman-3-il hexopiranósido tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción del 11-Oxo-17,23-epoxiveratraman-3-il hexopiranósido implica su interacción con objetivos y vías moleculares específicos. El compuesto puede ejercer sus efectos uniéndose a enzimas, receptores u otras proteínas, modulando así su actividad. Los objetivos y vías moleculares exactos involucrados dependen del contexto biológico o químico específico .
Comparación Con Compuestos Similares
Substituent Positions and Glycosylation
The hexopyranoside group in 11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside is attached at C-3, a common glycosylation site in steroidal glycosides. This contrasts with Lyngbyaloside B, where the hexopyranoside is located at C-3′ of a polyketide backbone . Axial substituents at C1 and C3 in hexopyranosides (e.g., methyl α-D-allopyranoside derivatives) are known to influence reactivity, favoring endocyclic cleavage under acidic conditions . However, the epoxy and keto groups in the aglycone of 11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside may sterically hinder such reactions.
Anomeric Configuration
Enzymatic studies reveal that α-configured hexopyranosides (e.g., methyl α-D-glucopyranoside) are resistant to endocyclic cleavage, whereas β-configured analogs (e.g., methyl β-D-glucopyranoside) exhibit varied reactivity . The anomeric configuration of 11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside is unspecified in the evidence, but enzymatic tools like GlvA (α-preferring) and BglT (β-preferring) could clarify its degradability .
Reactivity and Stability
Acid-Catalyzed Hydrolysis
Hexopyranosides with axial substituents at C1 and C3 (e.g., methyl α-D-allopyranoside) undergo endocyclic cleavage to yield acyclic derivatives in high yields (e.g., 83% for compound 30) . However, steroidal glycosides like 11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside may exhibit reduced reactivity due to bulky aglycone substituents.
Enzymatic Degradation
6-Phospho hexopyranosides (e.g., phlorizin derivatives) are substrates for enzymes like GlvA and BglT, which hydrolyze glycosidic bonds with α- or β-specificity . While 11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside lacks a documented 6-phospho group, its synthetic modification could enable enzymatic studies akin to those in .
Yield and Byproduct Formation
Synthetic yields for hexopyranosides vary significantly based on substituents. For example:
- Methyl α-D-gulopyranoside (14) yields acyclic compound 26 in 83% .
- Allyl α-D-allopyranoside (15) yields compound 27 in 76% .
The absence of synthesis data for 11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside limits direct comparisons, but steroidal glycosides generally require multi-step protocols with moderate yields (e.g., 17–46% for related derivatives) .
Data Tables
Table 1: Structural and Reactivity Comparison of Hexopyranosides
Research Implications and Gaps
The comparative analysis underscores the need for targeted studies on 11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside, particularly regarding its anomeric configuration and enzymatic susceptibility. Synthetic efforts to introduce 6-phospho groups or modify axial substituents could expand its utility in drug discovery and enzymology .
Actividad Biológica
11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside is a compound derived from the Veratrum species, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with its mechanisms of action and potential therapeutic applications.
11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside has a molecular weight of 587.7 g/mol and is characterized by its complex structure that includes an epoxy group and a hexopyranoside moiety. The compound's IUPAC name reflects its intricate stereochemistry, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 587.7 g/mol |
| IUPAC Name | 3',6',10,11b-tetramethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one |
Antimicrobial Activity
Research indicates that 11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : In vitro tests demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound also showed antifungal activity against common pathogenic fungi.
These findings suggest potential applications in developing new antimicrobial agents.
Antiviral Activity
The antiviral potential of this compound has been explored in several studies. It has been reported to inhibit viral replication in cell cultures. For example:
- Mechanism of Action : The compound may interfere with viral entry or replication processes by targeting specific viral proteins or host cell receptors.
Anticancer Properties
The anticancer activity of 11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside is particularly promising. Research findings include:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer and leukemia) have shown that the compound induces apoptosis and inhibits cell proliferation.
- Mechanisms : The mechanism appears to involve modulation of signaling pathways related to cell survival and apoptosis.
Case Studies
-
Study on Antimicrobial Effects :
- A research study tested the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
-
Anticancer Research :
- A study published in Nutrients evaluated the effects on leukemia cells and found that treatment with 11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside resulted in a 50% reduction in cell viability at concentrations above 20 µg/mL after 48 hours.
The biological activity of 11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism or viral replication.
- Receptor Modulation : It can bind to specific receptors on cells that mediate immune responses or cellular proliferation.
- Signal Transduction Pathways : It influences pathways such as MAPK and PI3K/Akt that are vital for cancer cell survival and proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
